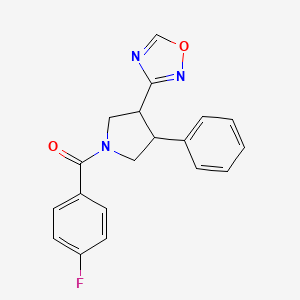

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

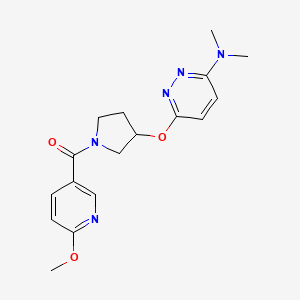

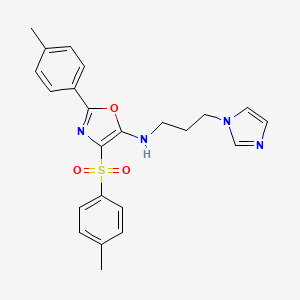

The compound “(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(4-fluorophenyl)methanone” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds that exhibit a broad spectrum of biological activities . They are known for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives consists of a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .Scientific Research Applications

Crystal Packing and Molecular Interactions

A study by Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, emphasizing the role of lone pair-π interaction and halogen bonding. The research highlighted how these non-covalent interactions contribute to the supramolecular architectures of these compounds, offering insights into their stability and potential for forming complex structures (Sharma et al., 2019).

Antimicrobial and Anticancer Activities

Naik et al. (2022) synthesized a series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives. These compounds were evaluated for their anticancer activity against the MCF-7 cell line and for antimicrobial activity against various pathogens. This research demonstrates the potential of oxadiazole derivatives as bases for developing novel therapeutic agents (Naik et al., 2022).

Synthesis and Characterization

Tang and Fu (2018) focused on the synthesis and antitumor activity of a related compound, highlighting its inhibitory effects on cancer cell lines. This work contributes to the understanding of how such compounds can be synthesized and applied in cancer research (Tang & Fu, 2018).

Solid-State Characterization

Wielgus et al. (2015) conducted solid-state NMR spectroscopy and mass spectrometry studies on linezolid and its synthetic precursors, including related compounds, to comprehensively understand their structural and spectral properties. Such detailed characterizations are crucial for the development of pharmaceuticals and understanding the molecular basis of their functionality (Wielgus et al., 2015).

Theoretical Studies and Molecular Docking

Shahana and Yardily (2020) synthesized novel compounds related to the initial compound and characterized them using various spectroscopic techniques. Theoretical vibrational spectra and molecular docking studies were conducted to explore their structural properties and potential biological activities, providing a foundation for future research into their applications (Shahana & Yardily, 2020).

Future Directions

The future directions for research on 1,2,4-oxadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to understand their mechanism of action and to develop more efficient methods for their synthesis .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole structure have been reported to exhibit a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and others . Therefore, it is plausible that this compound may interact with multiple targets depending on the specific disease context.

Mode of Action

1,2,4-oxadiazole derivatives have been reported to interact with their targets and cause changes that result in their various biological activities

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific disease context.

Result of Action

Given the reported biological activities of 1,2,4-oxadiazole derivatives, it is likely that this compound induces changes at both the molecular and cellular levels .

Properties

IUPAC Name |

(4-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-15-8-6-14(7-9-15)19(24)23-10-16(13-4-2-1-3-5-13)17(11-23)18-21-12-25-22-18/h1-9,12,16-17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDIBKOWLGZDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=C(C=C2)F)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2712980.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2712983.png)

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2712985.png)

![4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2712990.png)

![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2712993.png)